Diphenic anhydride
Description
Scope and Significance of Diphenic Anhydride (B1165640) in Contemporary Chemical Science
Diphenic anhydride, a cyclic dicarboxylic anhydride, has emerged as a compound of significant interest in modern chemical research. Its rigid, C2-symmetric biphenyl (B1667301) backbone provides a unique structural scaffold that is both conformationally constrained and amenable to functionalization. This combination of features makes it a valuable component in the design and synthesis of complex molecular architectures.
This compound serves as a pivotal organic building block, a foundational molecule used for the modular construction of more complex compounds. alfa-chemistry.comsigmaaldrich.com Its utility stems from the reactivity of the anhydride group, which can readily undergo reactions with various nucleophiles such as amines, alcohols, and hydrazines. This reactivity allows for its incorporation into a diverse array of larger molecules. researchgate.net
One of the primary roles of this compound in synthesis is as a precursor to diphenic acid derivatives. researchgate.net For example, it reacts with amines to form diphenamic acids (mono-amides) or diphenimides (cyclic imides), depending on the reaction conditions. These derivatives are not merely simple products; they often act as key intermediates for synthesizing more elaborate target compounds. researchgate.net The reaction of this compound with hydrazine (B178648), for instance, leads to the formation of a racemic cyclic monohydrazide, a precursor to diazocine derivatives which are noted for their axial chirality. researchgate.net
The strategic use of this compound allows chemists to construct complex molecular frameworks with a high degree of control. alfa-chemistry.com Its bifunctional nature is a key aspect of its utility, enabling it to link molecular fragments or to serve as the foundation for building heterocyclic systems. thechemco.com Researchers have employed it in the synthesis of bihelical compounds and ligands designed for cation extraction, highlighting its role in creating molecules with specific three-dimensional structures and functions. researchgate.net
| Product Class | Reactant(s) | Significance of Product |
|---|---|---|
| Diphenic Acid Monohydroxamides | Hydroxylamines | Exhibit inhibitory activity against E. coli DNA gyrase. researchgate.net |
| Diazocine Derivatives | Hydrazine | Molecules possessing axial chirality, useful in asymmetric synthesis. researchgate.net |
| Macrocyclic Ligands | 1-aza-18-crown-6 | Used in cation extraction and transport experiments. researchgate.net |
| Dibenz[c,e]azepine-diones | Aromatic amines | Formation of seven-membered heterocyclic ring systems. researchgate.net |
The applications of this compound and its derivatives extend across multiple scientific disciplines, demonstrating its versatility.
Organic Chemistry: In synthetic organic chemistry, this compound is valued for its ability to introduce the biphenyl-2,2'-dicarboxylate moiety into molecules. This structural unit is of interest for creating ligands for catalysis and for studying atropisomerism—a type of stereoisomerism arising from restricted rotation about a single bond. The synthesis of diazocine derivatives from this compound is a prime example of its use in exploring and creating axially chiral molecules. researchgate.net
Materials Science: The rigid structure of this compound makes it an attractive component for the development of new materials. guidechem.com Its derivatives have been used to create polymers, including two-dimensional (2D) coordination polymers. researchgate.net The defined geometry of the diphenic scaffold can impart specific properties to these materials, such as thermal stability or unique optical characteristics. Anhydrides, in general, are important intermediates for producing polyester (B1180765) resins and other polymers. thechemco.comchemicalbook.com The principles of using anhydrides like phthalic anhydride to create plasticizers and resins can be extended to this compound for the synthesis of specialty polymers with tailored properties. greenchemindustries.commohebbaspar.com
Biomedical Research: A significant area of application for this compound derivatives is in biomedical research and drug discovery. guidechem.com The diphenic acid moiety is found in various biologically active compounds. researchgate.net For example, diphenic acid monohydroxamides synthesized from the anhydride have shown inhibitory activity against bacterial enzymes like E. coli DNA gyrase, suggesting potential for antibiotic development. researchgate.net Furthermore, derivatives of diphenic acid are being investigated for their therapeutic potential against chronic diseases, including cancer. guidechem.com The ability to easily synthesize a variety of amides and esters from this compound facilitates the creation of libraries of compounds for biological screening. researchgate.netguidechem.com
| Research Field | Application/Derivative Type | Specific Example/Finding |
|---|---|---|
| Organic Chemistry | Asymmetric Synthesis | Precursor for axially chiral diazocine derivatives. researchgate.net |
| Materials Science | Coordination Polymers | Used in the synthesis of 2D coordination polymers with zinc. researchgate.net |
| Biomedical Research | Enzyme Inhibition | Diphenic acid monohydroxamides inhibit E. coli DNA gyrase. researchgate.net |
| Biomedical Research | Drug Discovery | Derivatives are explored as potential treatments for chronic diseases. guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[d][2]benzoxepine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)17-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSGJTANVBJFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064094 | |
| Record name | Dibenz[c,e]oxepin-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6050-13-1 | |
| Record name | Diphenic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6050-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006050131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenz[c,e]oxepin-5,7-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenz[c,e]oxepin-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2,2'-dicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Diphenic Anhydride and Its Derivatives
Established Synthetic Pathways and Mechanistic Investigations
The cyclodehydration of diphenic acid (2,2'-biphenyldicarboxylic acid) is a cornerstone method for synthesizing diphenic anhydride (B1165640). This process involves the intramolecular elimination of a water molecule from the two carboxylic acid groups to form the cyclic anhydride.
Refined Procedures: Historically, diphenic acid has been prepared through various routes, including the reduction of diazotized anthranilic acid with cuprous solutions orgsyn.orgorgsyn.org, Ullmann coupling of potassium o-bromobenzoate, and oxidation of phenanthrene (B1679779) orgsyn.org. Once synthesized, diphenic acid can be converted to diphenic anhydride. A common approach involves heating diphenic acid, often in the presence of a dehydrating agent or under conditions that promote water removal. For instance, procedures involve washing the crude product with alcohol and ether, yielding a product with a melting point around 222–224°C dokumen.pub. More contemporary methods utilize carbodiimides, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), as chemical fuels to effect cyclodehydration. This reaction leads to the formation of diphenic anhydrides, reducing the torsional angle about the biaryl bond by approximately 45° chemrxiv.orgnsf.gov. These carbodiimide-mediated reactions can be monitored by in situ IR spectroscopy, observing characteristic carbonyl stretching modes for the anhydride nsf.gov.
Reaction Kinetics: Investigations into the reaction kinetics of diphenic acid cyclodehydration have been conducted using various acid catalysts, including methanesulfonic acid, sulfuric acid, polyphosphoric acid, and trifluoromethanesulfonic acid open.ac.uk. Studies have measured rate constants and identified cyclodehydration products by varying the electrophilicity of both the substrate and the electrophile open.ac.uk. Furthermore, Hammett plots have been employed to calculate p values, and deuterium (B1214612) isotope effects have been explored, although none were observed in certain studies open.ac.uk. The carbodiimide-mediated cyclodehydration also allows for the derivation of kinetic parameters, including yields and lifetimes, under specific reaction conditions chemrxiv.orgnsf.gov.
Table 1: Representative Procedures for Diphenic Acid Synthesis and Conversion to this compound
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference(s) |
| Diphenic Acid Synthesis (Diazotization) | Anthranilic acid | NaNO₂, HCl, Cu₂SO₄/NH₄OH, Hydroxylamine | 72–91 | 222–228 | orgsyn.orgorgsyn.org |
| Diphenic Acid Synthesis (Phenanthrene Ox.) | Phenanthrene | Peracetic acid oxidation | 73–85 | 220–223 | orgsyn.org |
| Cyclodehydration (Thermal/Acidic) | Diphenic Acid | Heating, washing with alcohol/ether | N/A | 222–224 | dokumen.pub |
| Cyclodehydration (Carbodiimide) | Diphenic Acid | EDC (chemical fuel), D₂O:acetone-d₆ | N/A | N/A | chemrxiv.orgnsf.gov |
While less commonly cited for the direct synthesis of this compound compared to the cyclodehydration of diphenic acid, the reaction between phthalic anhydride and phenols has been noted as a potential route under specific conditions ontosight.ai. This reaction class is more widely recognized for the synthesis of phthalein dyes, such as phenolphthalein (B1677637), which involves the condensation of phthalic anhydride with phenol (B47542), typically catalyzed by strong acids like sulfuric acid sdstate.eduvedantu.comzbaqchem.com. In these reactions, the phenol acts as a nucleophile, attacking the carbonyl carbon of the phthalic anhydride, followed by dehydration. The specific conditions required to selectively yield this compound from this condensation are not detailed in the provided search results, but the general principle involves electrophilic aromatic substitution followed by cyclization.
Novel and Emerging Synthetic Routes
A significant advancement in the synthesis of diphenic anhydrides involves rhodium-catalyzed oxidative dimeric cyclization of aromatic acids acs.orgnih.govrsc.orgacs.org. This methodology offers a one-pot approach to construct complex polycyclic frameworks, including diphenic anhydrides, from readily available aromatic carboxylic acids acs.orgacs.org.
Table 2: Rhodium-Catalyzed Oxidative Dimeric Cyclization for this compound Synthesis
| Starting Material Type | Catalyst System | Oxidant/Additive | Key Transformation | Product Type | Yield Range | Reference(s) |
| Aromatic Acids | Rhodium catalyst (e.g., [RhCp*Cl₂]₂) | Silver salt (e.g., Ag₂CO₃, AgNTf₂) | Oxidative Dimeric Cyclization, C-H activation, Dehydration | Diphenic Anhydrides | Moderate to Good | acs.orgrsc.orgacs.org |
| Aromatic Acids | Rhodium catalyst | Silver carbonate (Ag₂CO₃) | Oxidative Dimeric Cyclization | Diphenic Anhydrides | 45% (for 3a) | rsc.org |
| Aromatic Acids | Rhodium catalyst | Silver salt (AgNTf₂) | Oxidative Dimeric Cyclization, Intramolecular Dehydration | Diphenic Anhydrides | Moderate to Good | rsc.orgacs.org |
The rhodium-catalyzed oxidative dimeric cyclization proceeds via a mechanism that prominently features carboxyl-assisted C-H activation acs.orgnih.govrsc.orgacs.org. In this process, the carboxylic acid group acts as an internal directing group, facilitating the ortho-selective C-H bond activation by the rhodium catalyst scielo.bracs.orgsci-hub.se. This activation is often described as a "carboxyl-assisted 2-fold C–H activation," where two molecules of the aromatic acid undergo coupling acs.orgacs.org. Following the C-H activation, the reaction typically involves intramolecular Friedel–Crafts acylation or, more relevant to this compound formation, intramolecular dehydration reactions acs.orgacs.org. The rhodium catalyst is believed to cycle between different oxidation states (e.g., Rh(I)/Rh(III)/Rh(IV)) sci-hub.se, with silver salts often serving as oxidants to regenerate the active Rh(III) species rsc.orgacs.org.
Additives play a critical role in controlling the chemoselectivity of these rhodium-catalyzed reactions, dictating whether fluorenone-4-carboxylic acids or diphenic anhydrides are formed rsc.orgacs.org. Specifically, silver salts, such as silver triflate (AgNTf₂), are crucial. In the presence of AgNTf₂, the reaction pathway favors intramolecular Friedel–Crafts acylation, leading to fluorenone-4-carboxylic acids rsc.org. Conversely, in the absence of AgNTf₂ or under different silver salt conditions (e.g., Ag₂CO₃), the reaction proceeds via intramolecular dehydration, yielding diphenic anhydrides rsc.orgacs.org. This highlights the delicate balance of catalytic species and additives in directing the reaction towards the desired product. For example, a 45% yield of a this compound derivative (3a) was observed in the presence of Ag₂CO₃ rsc.org. Furthermore, other additives, such as Lewis acids, can also influence the chemoselectivity rsc.org.
Transient Intramolecular Anhydride Formation from Substituted Diphenic Acids
A key area of research involves the formation of transient intramolecular anhydrides from substituted diphenic acids. This process is driven by external chemical fuels and leads to dynamic changes in molecular conformation.
Chemical Fuel-Driven Conformational Changes
Research has demonstrated that substituted diphenic acids can undergo out-of-equilibrium changes in their dihedral angle when treated with a carbodiimide (B86325) chemical fuel, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) chemrxiv.orgnsf.govosti.govresearchgate.netosti.govresearchgate.net. This reaction results in the formation of corresponding diphenic anhydrides, which effectively reduce the torsional angle about the biaryl bond by approximately 45°, irrespective of substitution chemrxiv.orgnsf.govosti.govresearchgate.netosti.govresearchgate.net. This conformational change, driven by the chemical fuel, mimics dynamic geometry changes observed in biological systems, offering a simple molecular platform for such studies chemrxiv.orgnsf.govosti.gov. The reaction tolerates steric hindrance near the biaryl bond, although the formation of transient byproducts can complicate quantitative analysis chemrxiv.orgresearchgate.netosti.govresearchgate.net.
The mechanism involves the reaction of carboxylic acid groups with the carbodiimide fuel to form transient anhydrides. These anhydrides are susceptible to hydrolysis, regenerating the original carboxylic acids, thus creating a dynamic cycle chemrxiv.orgscispace.com. This fuel-driven process can lead to out-of-equilibrium states, imparting temporal control that is not achievable at thermodynamic equilibrium chemrxiv.orgnsf.govosti.gov.
Kinetic Studies and Reaction Lifetime Derivations
For instance, studies have investigated the effect of carbodiimide concentration on the anhydride concentration and the time required for the system to recover to its starting state nsf.gov. The rate-limiting step for molecular rotation in related systems has been identified as anhydride formation, with the rate being proportional to fuel concentration scispace.com. The kinetic parameters obtained from these studies are essential for designing more sophisticated systems that incorporate diphenic acid units osti.gov.
Table 1: Dihedral Angles of Diphenic Acids and Their Anhydrides
| Compound Type | Biaryl Dihedral Angle (φ) | Change in Dihedral Angle (Δφ) | Reference |
|---|---|---|---|
| Diphenic Acid | ~82° - 91° | - | chemrxiv.org |
Note: Dihedral angles are approximate and based on DFT calculations.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds, focusing on reducing environmental impact and enhancing efficiency.
Solvent-Free or Environmentally Benign Solvent Systems
A significant trend in green chemistry is the development of solvent-free or environmentally benign solvent systems for chemical synthesis nih.govjocpr.compharmafeatures.comresearchgate.netijrpr.comjocpr.compitt.edu. Eliminating or minimizing the use of volatile organic solvents (VOCs) reduces environmental pollution, waste generation, and exposure risks nih.govjocpr.compharmafeatures.comresearchgate.netijrpr.com. Solvent-free methods can enhance reaction efficiency by promoting direct interaction between reactants, leading to higher reaction rates and improved yields ijrpr.com.
Techniques such as mechanochemical activation (grinding or ball milling) and thermal activation are employed to facilitate solvent-free reactions pharmafeatures.comresearchgate.netijrpr.com. For example, grinding techniques can be used for condensation reactions, offering advantages in yield, selectivity, and simplicity jocpr.com. Thermal activation, particularly when combined with microwave irradiation, can accelerate reaction rates and is compatible with a wide range of transformations pharmafeatures.com. Water, supercritical CO2, and bio-based solvents are also considered environmentally benign alternatives to traditional organic solvents nih.govjocpr.compitt.edu.
Catalytic Systems for Enhanced Efficiency and Reduced Waste
Catalysis plays a pivotal role in green chemistry by enabling reactions to occur under milder conditions, reducing energy consumption, and minimizing waste nih.govevonik.comalliedacademies.org. Catalysts promote desired reactions selectively, suppressing unwanted side reactions and thereby increasing atom economy and reducing by-products nih.govalliedacademies.orgsphinxsai.com.
For the synthesis of cyclic anhydrides, including potentially this compound, catalytic systems using mild Lewis acids in conjunction with coupling agents like dialkyl dicarbonates have been developed researchgate.net. These systems operate under mild conditions, offering high yield and selectivity, and are considered sustainable routes researchgate.net. Biocatalysis, utilizing enzymes or whole cells, is another green approach that offers high specificity, efficiency, and operates under mild conditions, reducing energy consumption and hazardous chemical use evonik.comappliedcatalysts.com. The development of efficient catalytic systems is key to achieving greener and more cost-effective chemical processes evonik.comalliedacademies.org.
Compound Name List:
this compound
Diphenic acids
Substituted diphenic acids
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
O-acylisourea
N-acylurea
Carboxylic acids
Carboxylic anhydrides
Esters
Amides
Oligomers
Macrocycles
Polymers
(Meth)acrylates
Epoxides
Propylene oxide
Cyclohexene (B86901) oxide
Limonene oxide
α-pinene oxide
Adipic acid
Glutaric anhydride
Succinic acid
Succinic anhydride
Itaconic acid
Pimelic acid
Camphoric acid
Methacrylic acid
FDCA (Furan-2,5-dicarboxylic acid)
MeFDCA (Methyl ester of FDCA)
3-nitrophthalic anhydride
Ethyl gallate
Alcohols
Isoamyl alcohol
Methanol
Fusel oil
Quinoxalines
Tetrahydroquinoxaline scaffolds
Imines
Hydroxy naphthyl ketone
Iodo anilines
Schiff bases
Acetanilide
3-bromo-4-hydroxy-5-nitrobenzoic acid (A)
1-phenylpyrrole (B1663985) 2,2′-dicarboxylic acid (1a)
(R,R)-2
(R)-4
ATP
GTP
ATP synthase
Bacterial flagellar motor
Theoretical and Computational Chemistry of Diphenic Anhydride
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the fundamental characteristics of diphenic anhydride (B1165640). These methods, including both ab initio and density functional theory (DFT) approaches, offer a detailed picture of the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetic Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying medium to large-sized molecules like diphenic anhydride. akj.az DFT calculations, particularly with functionals like B3LYP, have been employed for the full geometrical optimization of the molecule. researchgate.net These optimizations aim to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. google.com
Energetic analysis through DFT provides crucial data on the molecule's stability. researchgate.net Single-point energy calculations, often performed on the optimized geometries with larger basis sets such as cc-pVTZ, yield more accurate energy values. researchgate.netresearchgate.net These energetic data are fundamental for calculating other thermodynamic properties.
A significant application of DFT is the calculation of the standard molar enthalpy of formation (ΔfH°). iaea.org This is often achieved through the use of isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. rsc.orguni-rostock.de By using well-characterized reference compounds with known experimental enthalpies of formation, the enthalpy of formation for this compound can be calculated with good accuracy. researchgate.netresearchgate.net For instance, the standard molar enthalpy of formation for gaseous this compound at 298.15 K has been determined to be -(258.4 ± 4.9) kJ·mol⁻¹ through a combination of experimental measurements and theoretical calculations. tandfonline.com Theoretical calculations using isodesmic reactions have shown good agreement with these experimental values. researchgate.netresearchgate.net
The aromaticity of this compound has been a subject of theoretical investigation, comparing it with other oxygen-containing heterocycles and related carbocyclic compounds. researchgate.netpressbooks.pub Aromaticity is a key concept in chemistry that relates to the stability and reactivity of cyclic, planar molecules with a system of delocalized π-electrons. Surprisingly, studies suggest that this compound is destabilized to some extent. researchgate.nettandfonline.com This analysis helps to place the electronic properties of this compound within the broader context of aromatic and heterocyclic chemistry.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound.
Conformational Analysis and Torsional Angle Dynamics
Conformational analysis of this compound is crucial for understanding its three-dimensional shape and flexibility. A key feature of the biphenyl (B1667301) moiety is the torsional or dihedral angle between the two phenyl rings. osti.gov DFT geometry optimizations have shown that the formation of the anhydride bridge significantly alters this dihedral angle. nsf.gov In diphenic acid, the precursor to the anhydride, the phenyl rings are nearly orthogonal. osti.govnsf.gov Upon cyclization to form this compound, this torsional angle is reduced by approximately 45 degrees. nsf.govresearchgate.netchemrxiv.org This substantial conformational change highlights the role of the anhydride linkage in "locking" the conformation of the biphenyl system. nih.govscispace.comresearchgate.net
Molecular dynamics simulations can further explore the torsional angle dynamics, providing a picture of how this angle fluctuates over time due to thermal motions. unimi.it These simulations, which solve the classical equations of motion for the atoms in the molecule, can reveal the accessible conformational space and the energy barriers between different conformations. unimi.it
Table 1: Calculated Biaryl Dihedral Angles for Diphenic Acid and this compound
| Compound | Dihedral Angle (φ) |
| Diphenic Acid | ~82-91° |
| This compound | ~37-50° |
Data sourced from DFT calculations at the B97-D3(BJ)/TZV(2d,2p) level. osti.govnsf.govchemrxiv.org
Prediction of Molecular Interactions in Complex Systems
Computational chemistry provides powerful tools to predict and analyze the intricate molecular interactions of this compound and its derivatives within complex chemical systems. These theoretical studies are crucial for understanding phenomena such as self-assembly, host-guest recognition, and the behavior of dynamic molecular structures. By employing methods ranging from semi-empirical calculations to high-level ab initio and density functional theory (DFT), researchers can model molecular geometries, interaction energies, and conformational dynamics that are often difficult to probe experimentally.
Conformational Control in Supramolecular Design
A significant area of research has been the use of the diphenic acid moiety, derived from this compound, as a rigid anchor or "conformational lock" in the design of complex supramolecular architectures. nih.govresearcher.lifescispace.com Theoretical calculations have been instrumental in predicting and rationalizing the formation of specific, highly organized structures.
In one such study, this compound was used as a starting point to synthesize bihelical structures by linking it with amino acids like L-cystine and D-cystine. nih.govscispace.com Molecular orbital calculations were performed to determine the total energy of the potential conformations. nih.govresearchgate.net These calculations supported the experimental finding that linking diphenic acid with chiral cystine derivatives preferentially forms a bihelical ("figure of ∞") topology. In contrast, when linked with an achiral analogue, cystamine (B1669676), a more flexible "U" shaped conformation was predicted and observed. nih.govscispace.com The stability of the bihelical structure is attributed to the formation of compact nine-membered β-turn-like motifs held together by hydrogen bonding. nih.gov The absence of a substituent at the Cα position in the cystamine derivative allows for greater torsional flexibility, leading to the alternative "U" shaped structure. nih.govscispace.com
The predictive power of these computational models was further tested on a composite molecule where diphenic acid was linked to both cystamine and cystine. nih.govscispace.com The theoretical calculations, in conjunction with Circular Dichroism (CD) spectroscopy, successfully predicted a bihelical conformation for this hybrid structure. nih.govscispace.com
Table 1: Theoretical and Experimental Conformations of Diphenic Acid Derivatives
Comparison of computationally predicted and experimentally observed conformations for macrocycles synthesized from this compound precursors.
| Compound Anchor | Linked Moiety | Predicted Conformation (Computational) | Observed Conformation (X-ray/CD) | Reference |
|---|---|---|---|---|
| Diphenic Acid | L-Cystine di-OMe | Bihelical | Bihelical | nih.govscispace.com |
| Diphenic Acid | D-Cystine di-OMe | Bihelical (mirror image of L-cystine product) | Bihelical (mirror image of L-cystine product) | nih.govresearcher.life |
| Diphenic Acid | Cystamine (achiral) | "U" Shaped | "U" Shaped | nih.govscispace.com |
| Diphenic Acid | Cystamine and Cystine | Bihelical | Bihelical | nih.govscispace.com |
Modeling Weak Interactions in Crystalline Solids
The prediction of molecular interactions extends to the solid state, where weak, non-covalent forces dictate crystal packing and properties. In the crystalline material formed by the condensation of this compound and cystine-di-OMe, quantum chemical calculations were employed to analyze the network of intermolecular forces. nih.gov The study revealed that the crystal's rigidity arises not from conventional hydrogen bonds but from a cooperative network of traditionally weak interactions, including C-H···O and N-H···π bonds. nih.gov
Table 2: Calculated Interaction Energies in a this compound-Cystine Derivative Crystal
Quantum chemical calculations of interaction energies associated with various weak hydrogen bonds in the crystal structure of dimethyl 3,12-dioxo-7,8-dithia-4,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-5,10-dicarboxylate (TDA1), a product of this compound.
| Interaction Type | Donor Group | Acceptor Group | Calculated Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Intermolecular Strong H-Bond | N-H | O=C | -25.547 (for the molecular pair) | nih.gov |
| Intramolecular Weak H-Bond | C-H | O=C | Data not specified for individual bonds | nih.gov |
| Intramolecular Weak H-Bond | N-H | S | Data not specified for individual bonds | nih.gov |
| Intramolecular Weak H-Bond | N-H | π (Benzene ring) | Data not specified for individual bonds | nih.gov |
Dynamics of Molecular Clamps
Computational studies have also been applied to dynamic systems where diphenic acid derivatives function as chemically fueled molecular clamps. osti.govresearchgate.net In these systems, a chemical fuel like a carbodiimide (B86325) induces the formation of a transient this compound, causing a significant conformational change. osti.govresearchgate.net
Gas-phase DFT geometry optimizations were performed to predict the changes in the biaryl dihedral angle (the twist between the two phenyl rings) upon conversion of the diphenic acid to this compound. osti.gov The calculations predicted that anhydride formation would act as a molecular clamp, reducing the twist angle by approximately 45°. osti.govresearchgate.net These predictions were consistent across a range of substituted diphenic acids, demonstrating the robustness of this conformational change. osti.gov The theoretical models provided crucial insights into the structural dynamics of the system, guiding the design of functional, out-of-equilibrium molecular machines. osti.gov
Table 3: Predicted Geometrical Changes in Diphenic Acid Derivatives
DFT-calculated dihedral angles (ϕ) for substituted diphenic acids (DP-Ac) and their corresponding anhydrides (DP-An), showing the change (Δϕ) upon transient anhydride formation.
| Compound | Substituent (R) | ϕacid (°) | ϕanhydride (°) | Δϕ (°) | Reference |
|---|---|---|---|---|---|
| DP-Ac1/DP-An1 | H | 56.3 | 11.4 | 44.9 | osti.gov |
| DP-Ac6/DP-An6 | Ph | 49.6 | 19.9 | 29.7 | osti.gov |
Advanced Spectroscopic and Analytical Characterization in Diphenic Anhydride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including diphenic anhydride (B1165640). byjus.comazooptics.com It provides detailed information about the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. byjus.commeasurlabs.com
Elucidation of Structural Features and Purity Assessment
NMR spectroscopy is instrumental in confirming the successful synthesis of diphenic anhydride and assessing the purity of the resulting product. byjus.comnih.gov The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons. The chemical shifts and splitting patterns of these signals provide definitive evidence for the biphenyl (B1667301) backbone and the anhydride ring structure. scispace.commdpi.com Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbonyl carbons and the aromatic carbons, further corroborating the molecular structure. researcher.life
The purity of a this compound sample can be readily determined by examining its NMR spectrum for the presence of signals from impurities or starting materials, such as diphenic acid. nih.gov The integration of the NMR signals allows for the quantification of these components, providing a measure of the sample's purity. nih.gov
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | 7.5 - 8.2 | Aromatic Protons |
| ¹³C | ~160 | Carbonyl Carbons (C=O) |
| ¹³C | 120 - 140 | Aromatic Carbons |
Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.
Mechanistic Studies using in situ NMR Spectroscopy
In situ NMR spectroscopy is a powerful tool for investigating the mechanisms of reactions involving this compound in real-time. numberanalytics.comnih.gov By monitoring the reaction mixture directly in the NMR tube, researchers can observe the consumption of reactants, the formation of intermediates, and the appearance of products over time. nih.govnsf.gov This technique provides invaluable kinetic and mechanistic data. nih.govnih.gov For instance, the reaction of diphenic acid with a coupling agent to form this compound can be followed by observing the disappearance of the carboxylic acid proton signal and the emergence of new signals corresponding to the anhydride. nsf.gov This allows for the determination of reaction rates and the identification of any transient species that may be involved in the reaction pathway. nsf.gov
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. solubilityofthings.com These techniques are particularly useful for identifying functional groups and monitoring changes in chemical bonding during reactions. solubilityofthings.com
Identification of Carbonyl Stretching Modes
A key feature in the IR and Raman spectra of this compound is the presence of characteristic carbonyl (C=O) stretching vibrations. spectroscopyonline.com Due to the seven-membered ring structure, this compound exhibits two distinct carbonyl stretching bands resulting from symmetric and asymmetric stretching modes. nsf.govspectroscopyonline.com
In the IR spectrum, these bands typically appear at high frequencies. msu.edu The formation of this compound from diphenic acid can be confirmed by the appearance of two peaks around 1775 cm⁻¹ and 1738 cm⁻¹, which are characteristic of the symmetric and asymmetric carbonyl stretching modes of the anhydride. nsf.gov For cyclic anhydrides like this compound, the lower frequency band is generally more intense. spectroscopyonline.com
Interactive Table: Characteristic IR Stretching Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | ~1775 | Strong |
| Symmetric C=O Stretch | ~1738 | Stronger |
| C-O-C Stretch | 1000 - 1300 | Medium-Strong |
Source: nsf.govspectroscopyonline.com
Raman spectroscopy provides complementary information. libretexts.org While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is well-suited for analyzing non-polar bonds and symmetric vibrations. libretexts.org The carbonyl stretches of this compound are also observable in the Raman spectrum. nih.gov
Monitoring Reaction Progress via Spectroscopic Signatures
IR spectroscopy is a highly effective method for monitoring the progress of chemical reactions involving this compound. numberanalytics.comsolubilityofthings.com The synthesis of this compound from diphenic acid, for example, can be tracked by observing the disappearance of the broad O-H stretching band of the carboxylic acid and the concurrent appearance of the characteristic double carbonyl peaks of the anhydride. youtube.comspectroscopyonline.com This real-time monitoring allows for the optimization of reaction conditions and the determination of reaction endpoints without the need for sample workup. spectroscopyonline.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. researcher.life
When this compound is analyzed by mass spectrometry, it typically shows a molecular ion peak corresponding to its molecular weight (224.21 g/mol ). nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a common method used for its analysis. nih.gov The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragments include those corresponding to the loss of CO and CO₂, resulting in characteristic peaks at m/z values such as 180 and 152. nih.gov
Derivatization with this compound is also a strategy used in MS to improve the detection and separation of other molecules, such as alcohols, in complex mixtures. researchgate.netd-nb.info This highlights the utility of this compound as a reagent in analytical chemistry. d-nb.info
Interactive Table: Key Mass Spectrometry Data for this compound
| Technique | m/z Value | Interpretation |
| GC-MS | 224 | Molecular Ion [M]⁺ |
| GC-MS | 180 | [M - CO₂]⁺ |
| GC-MS | 152 | [M - CO₂ - CO]⁺ |
Source: nih.gov
Fragmentation Pattern Analysis for Structural Characterization
Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint.
The fragmentation of this compound under electron impact ionization would lead to the formation of various fragment ions. The stability of these fragments dictates the intensity of their corresponding peaks in the mass spectrum. For instance, the loss of a carbonyl group (CO) or a carboxyl group (COOH) are common fragmentation pathways for anhydrides and carboxylic acids. libretexts.org In the case of diphenic acid, a related compound, fragmentation products have been characterized using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net While specific fragmentation data for this compound is not detailed in the provided results, the general principles of fragmentation analysis would apply, allowing researchers to deduce its structural features. chemguide.co.uklibretexts.org
Coupling with Chromatographic Methods (LC-MS) for Complex Mixture Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound in complex mixtures. researchgate.net This method combines the separation capabilities of HPLC with the sensitive and selective detection of MS. In several research applications, this compound has been utilized as a derivatizing agent to enhance the detection of other molecules, and the resulting derivatives are analyzed by LC-MS. researchgate.netnih.gov
For example, aliphatic and triterpene alcohols in vegetable oils have been identified and quantified after derivatization with this compound. nih.gov The derivatized extracts were separated on a C8 column using a gradient elution with acetonitrile (B52724)/water mixtures and detected by negative-ion mode MS. nih.gov This approach highlights the utility of LC-MS in handling complex sample matrices. However, in some proteomics applications, this compound derivatization did not yield detectable signals in LC-MS analysis, possibly due to the large molecular structure and incomplete derivatization. nih.govresearchgate.net This indicates that the success of LC-MS analysis can be application-dependent.
Advanced Chromatographic Methods in Research and Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. In the context of this compound research, High-Performance Liquid Chromatography (HPLC) plays a significant role.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a cornerstone technique for assessing the purity of chemical substances and for performing quantitative analysis. medicinescience.org The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). sepscience.com For this compound, HPLC can be used to determine its purity by separating it from any starting materials, byproducts, or degradation products. researcher.life The area under the chromatographic peak for this compound is proportional to its concentration, allowing for accurate quantification when compared against a standard of known concentration. medicinescience.org
In many analytical scenarios, derivatization is employed to improve the chromatographic properties or detectability of target analytes. This compound itself is used as a derivatizing agent to enhance the analysis of other compounds, particularly alcohols. nih.govnih.gov For instance, fatty alcohol ethoxylates have been derivatized with this compound prior to HPLC analysis with UV-vis detection. nih.gov This derivatization was shown to be advantageous for both chromatographic separation and detection, leading to significantly lower limits of detection compared to other derivatizing agents like maleic or phthalic anhydride. nih.gov The use of this compound introduces a chromophore into the analyte molecule, making it readily detectable by UV detectors. nih.govresearchgate.net
The efficiency of an HPLC separation is highly dependent on the experimental conditions. Optimization of these parameters is crucial for achieving good resolution, peak shape, and analysis time. sepscience.comnih.gov For the separation of this compound derivatives, various conditions have been optimized in research studies.
A common setup involves a reversed-phase column, such as a C8 or C18 column, with a gradient elution using a mobile phase consisting of acetonitrile and water, often with an acidic modifier like acetic acid. nih.govnih.gov For example, in the analysis of derivatized fatty alcohol ethoxylates, a gradient elution on a C8 column was performed with a water/acetonitrile mobile phase containing 0.1% acetic acid. nih.gov The optimization of factors such as the mobile phase composition, gradient profile, flow rate, and column temperature is essential to ensure the effective separation of the analytes of interest. mikro-polo.si
| Parameter | Optimized Condition |
| Column | C8 |
| Mobile Phase | Water/Acetonitrile with 0.1% Acetic Acid |
| Elution | Gradient |
| Table based on conditions used for separating this compound derivatives. nih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. slideshare.net For many organic compounds, particularly those with low volatility or polar functional groups, chemical modification through derivatization is necessary to convert them into more volatile and thermally stable forms suitable for GC analysis. slideshare.netchromforum.org While this compound itself can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the analysis of its derivatives often requires careful consideration of the derivatization strategy. nih.govnist.gov
Derivatization reactions typically target specific functional groups to increase volatility. slideshare.net For instance, in related analyses, anhydrides such as pentafluoropropionic anhydride (PFPA) are used to derivatize amines and alcohols, converting them into stable, volatile fluoroacyl derivatives that are readily analyzed by GC-MS. mdpi.com This general principle can be applied in the context of this compound research. For example, if this compound were reacted with an alcohol, the resulting carboxylic acid-ester derivative might require a second derivatization step (e.g., silylation) to cap the acidic proton and increase volatility for GC analysis.
Conversely, this compound itself has been employed as a derivatizing agent to improve the detection of other molecules, such as aliphatic and triterpene alcohols, in chromatographic methods. researchgate.net The anhydride reacts with the hydroxyl groups of these alcohols, and the resulting derivatives exhibit enhanced responses in mass spectrometry, facilitating their analysis. researchgate.net
The National Institute of Standards and Technology (NIST) has documented GC data for this compound, indicating its amenability to direct analysis under specific conditions. nist.govnist.gov The data includes the Kovats retention index, which is a standardized measure of retention time in GC. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Kovats Retention Index (Semi-standard non-polar column) | 343.7 | NIST Mass Spectrometry Data Center nih.gov |
| Top Peak (m/z) | 180 | NIST Mass Spectrometry Data Center nih.gov |
| 2nd Highest Peak (m/z) | 152 | NIST Mass Spectrometry Data Center nih.gov |
| 3rd Highest Peak (m/z) | 151 | NIST Mass Spectrometry Data Center nih.gov |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique in synthetic chemistry for qualitatively monitoring the progress of chemical reactions and for identifying the optimal solvent conditions for purification by column chromatography. sepscience.comchemistryhall.comwisc.edu The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (an eluting solvent or solvent mixture). wisc.edumit.edu
In the context of this compound research, TLC is routinely used to track the conversion of reactants to products. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can visually assess the consumption of the reactants and the appearance of new product spots. chemistryhall.com The separation is based on polarity; more polar compounds interact more strongly with the polar stationary phase (silica gel) and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). mit.edu Non-polar compounds are carried further up the plate by the mobile phase, yielding a higher Rf value. mit.edu
For example, the progress of reactions involving this compound, such as its amidation with various amines, can be effectively monitored. researchgate.net A study involving the alkaline hydrolysis of phenyl benzoate (B1203000) and the reduction of benzaldehyde (B42025) derivatives utilized TLC combined with image analysis for quantitative monitoring, choosing a hexane-ethyl acetate (B1210297) mixture as the mobile phase. rsc.org The choice of solvent system is critical for achieving clear separation between the spots of the starting material and the product. chemistryhall.com Researchers often test various solvent systems to find one that gives Rf values for the key components between 0.2 and 0.8. chemistryhall.com
After development, the spots can be visualized under UV light if the compounds are UV-active, or by using chemical stains that react to form colored compounds. mit.edu The relative positions of the spots provide immediate feedback on the reaction's status, indicating whether it has gone to completion, is partially complete, or has not started. chemistryhall.com
Table 2: Representative TLC Data for Reaction Monitoring
| Compound Type | Example Mobile Phase (v/v) | Example Rf Value | Reference Context |
|---|---|---|---|
| Starting Material (Substrate) | Petroleum ether/Ethyl acetate (7:3) | 0.73 | Monitoring reaction progress where the product is more polar than the substrate. rsc.org |
| Product | Petroleum ether/Ethyl acetate (7:3) | 0.42 | The product, being more polar, has a lower Rf value than the less polar starting material. rsc.org |
| Ester Product | Petroleum ether/Ethyl acetate (9:1) | 0.57 | Monitoring an esterification reaction where the ester product is less polar than the starting carboxylic acid. rsc.org |
| Carboxylic Acid Substrate | Petroleum ether/Ethyl acetate (9:1) | 0.23 | The polar carboxylic acid starting material has a lower Rf value. rsc.org |
Note: Rf values are dependent on specific conditions such as the exact stationary phase, temperature, and chamber saturation and should be considered illustrative. avantiresearch.com
Compound Index
Reactivity and Reaction Mechanisms of Diphenic Anhydride
Nucleophilic Acyl Substitution Reactions
The core reactivity of diphenic anhydride (B1165640) lies in nucleophilic acyl substitution. In these reactions, a nucleophile attacks one of the carbonyl groups, leading to the opening of the anhydride ring and the formation of a new acyl derivative.
The reaction of diphenic anhydride with amines, known as aminolysis, is a well-established method for the synthesis of diphenic acid amides. This reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. libretexts.org The nature of the amine—whether it is aromatic, aliphatic, or heterocyclic—and the reaction conditions can influence the final products.
The aminolysis of this compound can yield either diphenic acid monoamides or diamides, depending on the stoichiometry and reactivity of the amine. derpharmachemica.comrhhz.net
Monoamides : When this compound is treated with an equimolar amount of an amine, the typical product is a diphenic acid monoamide, also referred to as a diphenamic acid. derpharmachemica.comrsc.org For instance, the reaction with various aromatic amines in refluxing ethanol (B145695) yields the corresponding 2'-[arylcarbamoyl]biphenyl-2-carboxylic acids. derpharmachemica.com Similarly, aliphatic and some heterocyclic amines react in dioxane to form the respective monoamides. derpharmachemica.comresearchgate.net
Diamides : The formation of a diamide (B1670390) requires the reaction of both carboxylic acid functionalities of the parent diphenic acid. This can be achieved by using two equivalents of a highly reactive amine or by converting the initially formed monoamide to the diamide in a subsequent step. For example, the reaction of this compound with 2-aminotriazole required two molar equivalents to obtain the biphenyl (B1667301) dicarboxamide derivative, as the reaction with one equivalent was incomplete. derpharmachemica.com In some cases, the second amidation is more challenging and may require different reaction conditions or activating agents. rhhz.net
Table 1: Products from the Aminolysis of this compound with Various Amines
| Amine Type | Reactant Amine | Product(s) | Reference |
| Aromatic | Aniline (B41778) | N-Phenyldiphenamic acid | rsc.org |
| Aromatic | Methylaniline | N-Phenyl-N-methyl-diphenamic acid | rsc.org |
| Aromatic | Various substituted anilines | 2'-[Arylcarbamoyl]biphenyl-2-carboxylic acids | derpharmachemica.com |
| Aliphatic | Isopropylamine | N-isopropyl-N'-(4-nitrophenyl)-[1,1'-biphenyl]-2,2'-dicarboxamide (in a multi-step synthesis) | rhhz.net |
| Heterocyclic | 2-Aminotriazole | N2,N2'-di(1,2,4-triazol-3-yl)biphenyl-2,2'-dicarboxamide | derpharmachemica.com |
The distribution between monoamide and diamide products is significantly influenced by the reaction conditions. Key factors include:
Stoichiometry : As mentioned, using one equivalent of the amine generally favors the formation of the monoamide. derpharmachemica.com To synthesize a diamide, at least two equivalents of the amine are typically required. derpharmachemica.com
Solvent : The choice of solvent can affect the reaction rate and product yield. Ethanol is commonly used for reactions with aromatic amines, while dioxane is employed for aliphatic and some heterocyclic amines. derpharmachemica.comresearchgate.net
Temperature : Refluxing conditions are often used to drive the aminolysis reaction to completion. derpharmachemica.comrhhz.net
Catalysts and Reagents : While simple heating is often sufficient, the synthesis of diamides, particularly with less nucleophilic amines, can be more complex. For instance, the synthesis of a mixed diamide involved an initial reaction to form a monoamide, followed by treatment with p-toluenesulfonyl chloride (p-TsCl) and a second amine. rhhz.net The use of stannic chloride as a catalyst with aniline did not alter the formation of N-phenyldiphenamic acid. rsc.org
This compound can undergo hydrolysis, a reaction with water, to form diphenic acid. rsc.orgontosight.ai This reaction is essentially the reverse of the anhydride formation from the dicarboxylic acid. The anhydride is reported to be moisture-sensitive, and exposure to water or moist air should be avoided. fishersci.com
The formation of this compound from diphenic acid is an equilibrium process. This reversible reaction can be driven towards the anhydride by removing water, for example, by heating with a dehydrating agent like acetic anhydride. rhhz.net Conversely, in the presence of water, the equilibrium favors the hydrolysis of the anhydride back to the dicarboxylic acid. nsf.govchemrxiv.org This reversibility is a key feature of its chemistry and has been utilized in the development of chemically fueled dynamic systems where the molecule can be transiently switched between the open-chain acid and the closed-ring anhydride form. nsf.govchemrxiv.org
Aminolysis with Aromatic, Aliphatic, and Heterocyclic Amines
Ring-Opening Reactions with Various Nucleophiles
Beyond amines and water, this compound can react with a variety of other nucleophiles, leading to the opening of the seven-membered ring. These reactions follow the general mechanism of nucleophilic acyl substitution.
Examples of such reactions include:
Reaction with Alcohols : While not extensively detailed in the provided context, the reaction of acid anhydrides with alcohols to form esters is a fundamental organic reaction. libretexts.org It is expected that this compound would react with alcohols to yield a monoester of diphenic acid.
Reaction with Thiourea (B124793) : this compound reacts with thiourea to produce diphenoylthiourea. rsc.org This indicates that the sulfur or nitrogen atoms of thiourea can act as the nucleophile.
Reaction with Hydrazine (B178648) Derivatives : The reaction of this compound with 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol leads to the formation of triazolotetrazine and triazolophthalazine derivatives. researcher.life Similarly, it reacts with hydrazine to form a dibenzo-[d,f] derpharmachemica.comresearcher.lifediazocine-5,8-dione. researchgate.net
The reactivity of this compound with different nucleophiles allows for the synthesis of a wide range of diphenic acid derivatives.
Cyclization and Condensation Reactions
This compound can participate in cyclization and condensation reactions, where it acts as a building block for more complex polycyclic structures.
Intramolecular Cyclization : When heated with aluminum chloride, this compound undergoes an intramolecular cyclization to form fluorenone-4-carboxylic acid. rsc.org This reaction involves a Friedel-Crafts-type acylation where one of the carbonyl groups attacks the adjacent phenyl ring.
Condensation with Active Methylene (B1212753) Compounds : this compound can condense with compounds containing an active methylene group. For instance, its condensation with malonic ester in the presence of zinc chloride yields dibenz[a,c] rhhz.netresearcher.lifecycloheptadiene-5,7-dione. cdnsciencepub.com
Condensation with Quinaldine (B1664567) : The reaction of this compound with quinaldine results in the formation of quinodiphenone, a reaction analogous to the formation of quinophthalone from phthalic anhydride. rsc.org
Condensation with Phenylacetic Acids : The condensation of this compound with halogen-substituted phenylacetic acids leads to the formation of enolacetates. researcher.life
Rhodium-Catalyzed Oxidative Dimeric Cyclization : In a more recent development, a rhodium-catalyzed oxidative dimeric cyclization of aromatic acids can lead to the formation of diphenic anhydrides as one of the products, showcasing a modern synthetic route. acs.org
These reactions highlight the versatility of this compound as a precursor in the synthesis of various polycyclic and heterocyclic systems.
Intramolecular Cyclization to Form Polycyclic Systems
Intramolecular reactions of diphenic acid and its anhydride are crucial for synthesizing polycyclic aromatic compounds, such as fluorenones. The proximity of the two phenyl rings facilitates cyclization reactions that are often thermodynamically favorable.
One key transformation is the conversion of diphenic acid or its derivatives into fluorenone structures. The thermal decomposition of biphenyl-2-carboxylic acid can proceed through this compound as an intermediate, which then undergoes ring-closure to yield fluorenone. researcher.life More advanced methods utilize transition metal catalysis to achieve this cyclization under controlled conditions. For instance, a rhodium-mediated oxidative dimeric cyclization of aromatic acids can produce fluorenone-4-carboxylic acids. rsc.org In this process, a dual cyclorhodium intermediate is formed through C-H activation. This intermediate can then lead to the formation of 2,2'-diaryl acids, which subsequently cyclize. rsc.org
The chemoselectivity of these cyclizations can often be controlled by additives. In the rhodium-mediated reaction, the presence of a Lewis acid like AgNTf₂ promotes an intramolecular Friedel-Crafts reaction to form fluoren-9-one-4-carboxylic acids. rsc.org Conversely, in the absence of such an additive, intramolecular dehydration occurs, leading to the formation of this compound. rsc.org
The formation of this compound from diphenic acid itself is an intramolecular cyclization. This reaction can be driven by chemical fuels like carbodiimides (e.g., EDC, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). nsf.gov This process transiently changes the dihedral angle between the phenyl rings by approximately 45° upon forming the anhydride. nsf.gov The reaction is generally efficient, especially at lower concentrations where intermolecular reactions are disfavored. nsf.gov
| Reactant(s) | Catalyst/Reagent | Product(s) | Key Finding |
| Aromatic Acids | Rh(III) / Ag₂CO₃ | Diphenic Anhydrides, Fluorenone-4-carboxylic acids | Chemoselectivity is controlled by a Lewis acid additive (AgNTf₂). Without it, this compound is formed via dehydration. rsc.org |
| Diphenic Acid (DP-Ac1) | EDC (carbodiimide) | This compound (DP-An1) | The cyclization is rapid and cleanly reversible through hydrolysis, altering the biaryl torsional angle. nsf.gov |
| Biphenyl-2-carboxylic acid | Heat | Fluorenone, Biphenyl | This compound is an intermediate in the thermal decomposition pathway leading to fluorenone. researcher.life |
Condensation with Resorcinol (B1680541) and Other Phenolic Compounds
This compound undergoes condensation reactions with phenols and their derivatives to form products analogous to the phthaleins, such as phenolphthalein (B1677637) which is derived from phthalic anhydride. sdstate.edusdstate.edu These reactions typically involve the electrophilic attack of the anhydride on the electron-rich aromatic ring of the phenol (B47542).
A well-documented example is the condensation of this compound with resorcinol. acs.orgamazon.comcoupang.com Research has shown that two moles of resorcinol react quantitatively with one mole of this compound under optimized temperature and condensing agent conditions. acs.org The resulting product is a complex molecule that exhibits fluorescence in alkaline solutions, a characteristic feature of fluorescein-type dyes. acs.org This condensation product is insoluble in acids and is a weaker acid than carbonic acid. acs.org
The structure of the condensation product allows for further derivatization. For instance, a tetrabromo derivative, analogous to eosin (B541160) (tetrabromofluorescein), has been successfully prepared from the this compound-resorcinol condensate. acs.org The mechanism of condensation with resorcinol is complex. Theoretical studies on similar systems, like resorcinol-formaldehyde condensation, suggest the reaction proceeds through the formation of a quinonemethide (QM) intermediate, which is the rate-determining step, followed by a Michael-type addition. mdpi.comresearchgate.net While the specific mechanism for this compound may differ, the high reactivity of resorcinol is a key factor.
The reaction conditions and the nature of the phenolic compound are critical for the successful synthesis of these dye-like molecules. Early reports highlighted the use of condensing agents to facilitate these reactions. sdstate.edusdstate.edu
| Anhydride | Phenolic Compound | Key Product Features | Analogous Dye |
| This compound | Resorcinol | Fluorescent in alkaline solution, insoluble in acids. acs.org | Fluorescein acs.org |
| This compound-Resorcinol Product | Bromine | Tetrabromo derivative. acs.org | Eosin acs.org |
| Phthalic Anhydride | Phenol | Acid-base indicator. sdstate.edusdstate.edu | Phenolphthalein sdstate.edusdstate.edu |
Photochemical and Other Advanced Reactions
This compound and its precursors are involved in a range of photochemical and other advanced reactions, leading to novel structures and functionalities.
Photochemical Reactions: The photooxidation of phenanthrenequinone (B147406) under oxygen can yield diphenic acid, which is the direct precursor to this compound. capes.gov.br This process highlights a photochemical route to the diphenic acid scaffold. Furthermore, derivatives of this compound have been designed to act as photo-initiators in polymerization reactions. For example, a derivative named BDI-5, synthesized from this compound and an aminoalcohol, acts as a hydrogen transfer type photo-initiator for the polymerization of pentaerythritol (B129877) triacrylate (PETA) in the presence of triethanolamine (B1662121) (TEA). researcher.life
An intriguing photophysical property of this compound is observed in its crystalline state. Although the molecule is chiral due to the non-planar arrangement of its phenyl rings and exists as a rapidly equilibrating mixture of enantiomers in solution, it can be crystallized to isolate one of the axially chiral enantiomers. These chiral crystals have been shown to exhibit circularly polarized luminescence (CPL) in the solid state. jst.go.jp
Other Advanced Reactions: this compound can participate in reactions involving organometallic reagents. A notable example is its reaction with mercuric oxide (HgO) in acetic acid. Prolonged heating leads to decarbonylation and the formation of a this compound-mercury compound. jst.go.jp Spectroscopic analysis of this product suggests an ionic O-Hg linkage, rendering the mercury-bonded carbon atom electrophilic. Consequently, this organomercury compound is reactive towards various nucleophiles, including potassium iodide (KI), hydrogen sulfide (B99878) (H₂S), and potassium cyanide (KCN). jst.go.jp
The core structure of this compound is also a target in modern synthetic methodologies. Rhodium-mediated oxidative dimeric cyclization of aromatic acids represents an advanced method to synthesize diphenic anhydrides directly. rsc.org This reaction proceeds via C-H activation and can be directed towards either this compound or a fluorenone derivative, showcasing the control achievable with modern catalytic systems. rsc.org
| Reaction Type | Reactants | Reagents/Conditions | Product(s)/Observation |
| Photooxidation | Phenanthrenequinone | Oxygen, Light | Diphenic acid capes.gov.br |
| Photo-initiation | BDI-5 (this compound derivative), PETA | Triethanolamine (TEA), Light | Polymerized PETA researcher.life |
| Photophysics | This compound | Crystallization | Chiral crystals exhibiting Circularly Polarized Luminescence (CPL). jst.go.jp |
| Organometallic Synthesis | This compound (1) | Mercuric oxide (HgO), Acetic acid | This compound-mercury compound (3) jst.go.jp |
| Catalytic Annulation | Aromatic Acids | Rh(III) catalyst, Ag₂CO₃ | Diphenic anhydrides rsc.org |
Polymer Science and Materials Applications of Diphenic Anhydride
Monomer in Polymer Synthesis
Diphenic anhydride (B1165640) serves as a versatile building block in polymer chemistry, enabling the creation of polymers with enhanced thermal, mechanical, and chemical properties.
Polyimide Synthesis and Characterization
Diphenic anhydride is recognized as a monomer for the synthesis of polyimides ontosight.ai. The general process for polyimide formation involves the reaction of diamines with dianhydrides, typically through a two-step procedure that includes the formation of a polyamic acid intermediate followed by an imidization step, often catalyzed by compounds like pyridine (B92270) and benzoic acid mdpi.com. While specific detailed characterization data for polyimides synthesized exclusively from this compound are not extensively detailed in all available research snippets, polyimides in general are well-known for their exceptional properties. These include high thermal stability, often with decomposition temperatures exceeding 400°C and glass transition temperatures (Tg) above 300°C mdpi.comrsc.orgresearchgate.netsioresin.comtitech.ac.jp. Furthermore, polyimides derived from various dianhydrides can exhibit excellent mechanical characteristics, such as high tensile strengths and moduli researchgate.net. The specific structure of the dianhydride monomer, such as this compound, is critical in dictating the final properties of the polyimide, influencing aspects like solubility, processability, and gas transport characteristics rsc.org.
High-Performance Polymer Development for Aerospace, Electronics, and Automotive Industries
As a monomer, this compound is integral to the development of high-performance polymers (HPPs), including polyimides, which are tailored for critical applications in the aerospace, electronics, and automotive industries ontosight.ai. Polymers incorporating this compound are noted for their potential to deliver superior thermal stability, robust mechanical strength, and desirable electrical properties ontosight.ai. High-performance polymers, in general, are engineered to maintain their integrity and functionality under extreme environmental conditions, offering exceptional mechanical, thermal, and chemical resistance github.comaddmangroup.com. These attributes make them indispensable for components in sectors such as aerospace, where materials must withstand high temperatures and mechanical stress, and in the automotive industry for parts requiring heat resistance and durability, as well as in electronic housings sioresin.comgithub.comaddmangroup.comaurorium.com. The unique structural contributions of this compound can lead to the creation of advanced materials with specialized properties, meeting the rigorous demands of these high-tech sectors ontosight.ai.
Alternating Polyesters and Polycarbonates through Ring-Opening Copolymerization (ROCOP)
This compound, often denoted as DPA, is a significant cyclic anhydride monomer utilized in Ring-Opening Copolymerization (ROCOP) processes rsc.orgfrontiersin.org. ROCOP provides a powerful method for synthesizing alternating polyesters and polycarbonates by copolymerizing epoxides with cyclic anhydrides, including this compound, or with carbon dioxide frontiersin.orgrsc.orgfrontiersin.orgnih.govrsc.orgnih.govmpg.de. This polymerization technique offers a pathway to novel polymer architectures that are often inaccessible through traditional polymerization methods, thereby expanding the range of achievable material properties frontiersin.orgnih.govresearchgate.net. ROCOP reactions involving this compound can yield polymers with specific sequential arrangements, such as ABB sequences, contributing to controlled polymer structures rsc.orgacs.org. The versatility of ROCOP allows for the fine-tuning of polymer properties by judicious selection of both epoxide and anhydride co-monomers, making it a highly adaptable approach for material design nih.gov.
The efficient and controlled synthesis of polyesters and polycarbonates via ROCOP is critically dependent on the development of sophisticated catalytic systems rsc.orgfrontiersin.orgnih.govnih.govacs.orgcore.ac.uk. Research efforts have concentrated on a variety of catalytic approaches, encompassing organometallic complexes, such as dinuclear and heterodinuclear complexes of metals like zinc, aluminum, and cobalt, as well as metal-free Lewis pair systems frontiersin.orgnih.govcore.ac.uk. These catalysts are engineered to achieve high activity, excellent selectivity (particularly in minimizing undesired side reactions like ether linkage formation), and precise control over molecular weight and dispersity core.ac.ukcore.ac.uk. For instance, heterodinuclear metal complexes often demonstrate superior catalytic performance due to synergistic effects arising from the interplay between different metal centers nih.gov. Notable examples include aluminum and cobalt complexes that exhibit high activity in the ROCOP of cyclohexene (B86901) oxide and phthalic anhydride core.ac.uk. Furthermore, zirconium(IV) catalysts have been developed to promote ABB sequence selectivity in anhydride/epoxide ROCOP reactions, showcasing advancements in controlling polymer microstructure acs.org. The ongoing development of these catalysts aims to optimize reaction rates, monomer insertion mechanisms, and polymer chain growth, thereby enabling the synthesis of polymers with precisely defined architectures acs.orgcore.ac.ukcore.ac.uk.
Polyesters and polycarbonates produced through ROCOP, including those synthesized using this compound, present significant potential for various biomedical applications frontiersin.orgnih.govmpg.de. These polymers are particularly attractive due to their inherent biocompatibility and biodegradability, properties that are paramount for medical devices and drug delivery systems frontiersin.orgnih.gov. The controlled polymerization afforded by ROCOP enables the creation of new alternating polyesters and polycarbonates with tunable characteristics, which are essential for tailoring materials for specific therapeutic or diagnostic uses frontiersin.orgnih.govnih.gov. Moreover, strategies such as post-polymerization modification can be employed to further enhance the biomedical functionality of these polymers, for example, by introducing reactive groups for conjugation frontiersin.org. The incorporation of degradable segments, such as poly(lactic acid) (PLA), into ROCOP-derived polymers can also introduce beneficial biocompatibility and degradability attributes, further expanding their utility in biomedical contexts rsc.org.
Functional Materials Development
Research into this compound and its derivatives has also focused on the creation of novel functional materials ontosight.ai. These materials are being explored for their unique optical and electrical properties, suggesting potential applications in the fabrication of advanced electronic and optical devices ontosight.ai. While the specific types of functional materials and their precise properties directly derived from this compound are still areas of active investigation, its structural versatility offers a platform for developing materials with tailored optoelectronic characteristics ontosight.ai.
Table 1: Properties of Alternating Polyesters/Polycarbonates Derived from this compound via ROCOP
| Polymer Type | Monomers (Example) | Degree of Copolymerization | Molar Mass (Mn) (kg mol⁻¹) | Dispersity (Đ) | Notes | Reference |
| Alternating Polyesters/Polycarbonates (ABB) | This compound (DPA) + Epoxides | 25 | 3.7 - 9.1 | Narrow | Copolymers with ABB sequences, stereoirregular. | rsc.org |
List of Compounds Mentioned:
this compound
Phthalic anhydride
Cyclohexene oxide
Carbon dioxide
Maleic anhydride
Diglycolic anhydride
Poly(lactic acid) (PLA)
Ethylene oxide
Epoxides
Cyclic anhydrides
Polyesters
Polycarbonates
Polyimides
Optical and Electrical Properties of this compound Derivatives in Advanced Devices
This compound serves as a valuable monomer in the synthesis of various high-performance polymers, including poly(ester-amide)s and polyimides. These materials often exhibit desirable optical properties, such as strong photoluminescence, making them candidates for advanced optoelectronic applications.
Hyperbranched poly(ester-amide)s derived from this compound have demonstrated significant blue photoluminescence upon photoexcitation researchgate.netresearchgate.net. These polymers can also display stable optical nonlinearity and high photorefractivity researchgate.net. The inherent properties of polyimides, which frequently utilize dianhydrides in their synthesis, contribute to their suitability for optoelectronic devices due to excellent thermal stability, transparency, and good dielectric characteristics researchgate.netpageplace.demdpi.com. While specific optoelectronic device applications for this compound-based polyimides are still emerging, the observed luminescent properties suggest potential use in organic light-emitting diodes (OLEDs) and other display technologies researchgate.netresearchgate.netontosight.ai. The ability to tune these optical properties through structural modifications of the this compound unit or its incorporation into polymer chains is a key area of research for developing next-generation electronic materials ontosight.ai.
Table 1: Optical Properties of this compound-Derived Polymers
| Polymer Type | Monomer Source (this compound Derivative) | Key Optical Property | Potential Applications | Citation(s) |
| Hyperbranched Poly(ester-amide)s | This compound | Strong blue photoluminescence, high emission | OLEDs, optoelectronic devices | researchgate.netresearchgate.net |
| Hyperbranched Poly(ester-amide)s | This compound | Stable optical nonlinearity, high photorefractivity | Advanced materials | researchgate.net |
| Polyimides (general context) | Various dianhydrides | Transparency, luminescence, good dielectric properties | Optoelectronics, OLEDs, FETs | researchgate.netpageplace.de |
Supramolecular Chemistry and Self-Assembly
Diphenic acid and its anhydride derivatives play a crucial role in supramolecular chemistry, particularly in the design of dynamic systems that undergo chemically fueled changes in molecular conformation and self-assembly. These systems often mimic biological processes that rely on transient structural alterations.
Chemically Fueled Geometry Changes and Dissipative Assemblies: Diphenic acids, when treated with carbodiimide (B86325) chemical fuels such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), can form transient intramolecular anhydrides researchgate.netohiolink.eduosti.govchemrxiv.orgosti.govacs.orgacs.org. This anhydride formation leads to a significant reduction in the twist (dihedral angle) about the biaryl bond, by approximately 45°, effectively creating a "molecular clamp" osti.govchemrxiv.orgosti.gov. This process is a form of out-of-equilibrium self-assembly, where the fuel is consumed to drive a structural change researchgate.netchemrxiv.orgresearchgate.net. The kinetics of these reactions are well-understood and allow for the study of structure-property relationships, providing insights into the design of functional supramolecular systems osti.govchemrxiv.orgosti.gov. These systems can be engineered to form transient supramolecular assemblies, gels, or droplets, demonstrating responsiveness to chemical stimuli researchgate.netacs.orgchemrxiv.orgresearchgate.net.
Conformational Control and Molecular Recognition: The diphenic acid moiety itself acts as a "conformation lock," enabling the creation of specific molecular architectures scispace.comresearchgate.net. The reversible nature of anhydride formation and subsequent hydrolysis allows for dynamic control over molecular shape and assembly. This capability is fundamental for developing systems involved in molecular recognition, sensing, and the operation of molecular machines researchgate.netohiolink.eduresearchgate.net.
Table 2: Diphenic Acid/Anhydride in Chemically Fueled Supramolecular Systems
| System Component | Chemical Fuel | Phenomenon | Resulting Structure/Property | Key Application Area(s) | Citation(s) |
| Diphenic Acids | Carbodiimides (e.g., EDC) | Transient intramolecular anhydride formation, reduction in biaryl twist | "Molecular clamp", geometry change (~45° twist reduction) | Dynamic molecular systems, sensing | researchgate.netohiolink.eduosti.govchemrxiv.orgosti.gov |
| Diphenic Acids/Anhydrides | Carbodiimides | Out-of-equilibrium self-assembly | Transient supramolecular assemblies, gels, droplets | Nonequilibrium materials | researchgate.netacs.orgchemrxiv.orgresearchgate.net |
| Diphenic Acid | N/A (as anchor) | Conformation locking | Bihelical structures ("infinity" topology) | Molecular recognition, structural design | scispace.comresearchgate.net |
Compound List
this compound
Diphenic acid
Polyimides
Poly(ester-amide)s
Poly(ether amide)s
Carbodiimides (e.g., EDC - N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
Cystine di-OMe
Phthalic anhydride
Terpyridine (Tpy)
Terbium (Tb)
Spiropyran
Merocyanine (MC)
Polyfluorenes (PFs)
Polythiophenes (PTh)
Polyaniline (PANI)
Polypyrrole (PPy)
Polyacetylene (PA)
Poly(styrene-co-maleic anhydride)
Hexafluoroisopropylidene diphthalic anhydride (6FDA)
Pyromellitic dianhydride
Hydroquinone diphthalic anhydride (HQDPA)
Trimellitic acid anhydride phenyl ester (TAHQ)
Bis[(3,4-dicarboxylic anhydride) phenyl] terephthalate (B1205515) (PAHP)
Bis-(3-phthalyl anhydride) ether (ODPA)
Biomedical and Pharmaceutical Research Involving Diphenic Anhydride
Diphenic Anhydride (B1165640) as a Building Block in Drug Synthesis
The chemical reactivity of the anhydride group makes diphenic anhydride a versatile precursor for creating a library of derivatives. guidechem.com It is frequently used in pharmaceutical research as a foundational component for the synthesis of new pharmaceutical agents. guidechem.com
This compound is a key reagent in the synthesis of diphenic acid derivatives, which have attracted significant attention for their therapeutic properties. researchgate.net A common synthetic strategy involves the reaction of this compound with various aliphatic and aromatic amines. researchgate.net This aminolysis reaction readily opens the anhydride ring to furnish derivatives such as 2'-[arylcarbamoyl]biphenyl-2-carboxylic acids and N²,N²'-diarylbiphenyl-2,2'-dicarboxamide. researchgate.net
These initial products can serve as pivotal intermediates for further chemical modifications. For example, a 4-aminophenyl carbamoyl derivative has been used as a key intermediate to synthesize other novel compounds, including Schiff bases, thiourea (B124793) derivatives, pyrroles, and 4-thiazolidinone compounds through subsequent reactions. researchgate.net The synthesis of diphenic acid monoamides, in particular, has been explored for their potential as leukotriene antagonists and 5-lipoxygenase inhibitors, which are useful for treating conditions like asthma and allergies. google.com
The application of this compound in pharmaceutical research extends to the development of new pharmaceutical agents and their formulation. guidechem.com The interaction of this compound with other compounds can produce new active agents or be used to modify existing drugs to improve their effectiveness. guidechem.com For instance, novel diphenic acid monoamide compounds have been incorporated into new pharmaceutical compositions for various therapeutic uses. google.com
Structure-Activity Relationship (SAR) Studies of Diphenic Acid Derivatives
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For diphenic acid derivatives, SAR studies help to identify which chemical features are responsible for their therapeutic effects, such as anticancer or enzyme-inhibiting properties. uc.pt The nature, size, and position of substituted groups on the biphenyl (B1667301) scaffold can significantly influence the electronic, lipophilic, and steric properties of the molecule, thereby affecting its biological function. nih.gov
A variety of newly synthesized diphenic acid derivatives have been evaluated for their potential as anticancer agents. researchgate.netresearchgate.net In one study, ten novel compounds derived from this compound were selected by the National Cancer Institute (NCI) for screening against a panel of 60 human cancer cell lines. researchgate.net The in-vitro screening revealed that these compounds exhibited mild to moderate anticancer activity against several types of cancer. researchgate.net
The mechanism of action for such phenolic compounds often involves inducing apoptosis (programmed cell death), promoting cell cycle arrest, and increasing the production of reactive oxygen species (ROS) that cause oxidative stress in cancer cells. mdpi.comnih.gov
Anticancer Screening Results for Selected Diphenic Acid Derivatives
| Cell Line Sub-Panel | Sensitivity to Derivatives | Growth Inhibition (%) |
| Leukemia | Moderately Sensitive | 41.51 - 49.34 |
| CNS Cancer | Moderately Sensitive | 34.19 - 41.52 |
| Renal Cancer (A498) | Mildly Sensitive | 24.69 |
| Renal Cancer (UO-31) | Mildly Sensitive | 19.27 - 21.92 |
| Colon Cancer | High Resistance | Not Significant |
| Melanoma | High Resistance | Not Significant |
| Ovarian Cancer | High Resistance | Not Significant |
| Prostate Cancer | High Resistance | Not Significant |
| Breast Cancer | High Resistance | Not Significant |
| Data derived from in-vitro screening of novel diphenic acid derivatives at a single high dose (10⁻⁵ M). |
Diphenic acid derivatives have also been investigated as enzyme inhibitors, a common strategy for developing antimicrobial agents. nih.gov A series of diphenic acid monohydroxamides were synthesized and tested for their ability to inhibit E. coli DNA gyrase, an essential bacterial enzyme and a validated target for antibiotics. nih.govnih.gov
Biological assays confirmed that the inhibition was specific to the DNA-DNA gyrase complex. nih.gov One of the synthesized compounds, 4c, demonstrated potency comparable to nalidixic acid, a well-known quinolone antibiotic. nih.gov These diphenic acid monohydroxamides act as ATP competitive inhibitors of DNA gyrase. nih.govnih.gov
Inhibitory Activity Against E. coli DNA Gyrase
| Compound | IC₅₀ (μg/mL) |
| Diphenic Acid Monohydroxamide (4c) | 58.3 |
| Nalidixic Acid | 52.0 |
| IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. nih.gov |
Conformational Mimicry in Biological Systems
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets like enzymes and receptors. The biphenyl core of diphenic acid and its derivatives is of particular interest for studying the relationship between chemical structure and physicochemical characteristics. researchgate.net
Molecular modeling studies have shed light on the conformation of these molecules. For example, diphenic acid monohydroxamides have been shown through molecular mechanics minimizations to be nonplanar. nih.gov This nonplanar structure is significant because it may allow these molecules to bind to the DNA-DNA gyrase complex in a manner similar to that of the quinolone antibiotics, but without the potential for self-association through π-π stacking. nih.gov This ability to adopt a specific, non-planar conformation that fits into a biological target is a form of conformational mimicry. This characteristic suggests that diphenic acid derivatives could offer novel approaches for therapeutic intervention, potentially with a reduced risk of certain side effects compared to existing planar molecules. nih.gov
Transient Geometry Changes in Diphenic Acids and Anhydrides
Recent research has demonstrated that diphenic acids can undergo significant, yet temporary, changes in their molecular geometry when chemically fueled. acs.orgresearchgate.netnsf.govchemrxiv.org This process involves the conversion of a diphenic acid to its corresponding this compound, which induces a substantial alteration in the molecule's torsional angle.
The transformation is typically fueled by a carbodiimide (B86325), such as N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC). acs.orgnsf.gov In this reaction, the diphenic acid reacts with EDC to form the this compound. This conversion is a key step in creating an out-of-equilibrium system, where the anhydride represents a higher-energy, transient state. researchgate.netnsf.gov The anhydride eventually undergoes hydrolysis to revert to the more stable diphenic acid, completing a cycle of conformational change.
The most significant geometric alteration during this cycle is the change in the dihedral angle between the two phenyl rings of the biphenyl structure. nsf.govosti.gov In the diphenic acid form, the two aromatic rings are nearly perpendicular to each other. osti.gov However, the formation of the seven-membered anhydride ring forces the two rings to become more coplanar. nsf.gov This results in a reduction of the torsional angle by approximately 45 degrees. acs.orgnsf.govchemrxiv.org This chemically driven, transient change in molecular shape provides a foundational model for understanding more complex biological systems. nsf.govchemrxiv.org
The table below, based on Density Functional Theory (DFT) calculations, illustrates the change in the biaryl dihedral angle upon conversion of diphenic acid derivatives to their corresponding anhydrides. nsf.govosti.gov
| Compound | R Group | Dihedral Angle of Acid (φacid) | Dihedral Angle of Anhydride (φanhydride) | Net Change (Δφ) |
| DP-Ac1/DP-An1 | H | ~90° | ~45° | ~45° |
| DP-Ac2/DP-An2 | OMe | ~90° | ~45° | ~45° |
| DP-Ac3/DP-An3 | Br | ~90° | ~45° | ~45° |
| DP-Ac6/DP-An6 | Ph | <90° | Varies | ~45° |
Note: The values are approximate and based on computational models. The actual angles can vary with substitution and environmental conditions. nsf.govosti.gov
Mimicking Molecular Motor Proteins and Dissipative Systems
The ability to induce transient geometric changes in diphenic anhydrides has significant implications for mimicking the function of biological molecular motors. nsf.govmanchester.ac.uk Molecular motors, such as myosin and kinesin, operate out-of-equilibrium by harnessing chemical energy, often from ATP hydrolysis, to produce mechanical work through conformational changes. nsf.govnih.govnih.gov The chemically fueled cycle of diphenic acid to this compound and back provides a simplified, non-biological analogue of this fundamental process. nsf.gov
This system is considered "dissipative" because it requires a continuous supply of chemical fuel (EDC) to maintain the out-of-equilibrium state (the anhydride). nsf.gov The energy from the fuel is consumed in the formation of the transient anhydride and then dissipated as heat during hydrolysis, mirroring the energy consumption in biological systems. researchgate.netnsf.gov
The controlled "clamping" motion, represented by the reduction in the dihedral angle, can be envisioned as a rudimentary form of mechanical action at the molecular level. osti.gov Researchers are exploring how to harness this motion to perform work, which could lead to the development of artificial molecular machines for applications in nanotechnology and medicine. manchester.ac.uk The study of these simple systems provides valuable insights into the principles governing the operation of their more complex biological counterparts. nsf.govosti.gov
Bihelical Structures and Conformational Locks
This compound also serves as a critical building block in the design and synthesis of complex, three-dimensional molecular architectures, such as bihelical structures. nih.govscispace.comresearchgate.net In this context, the diphenic acid moiety acts as a "conformational lock," a rigid scaffold that directs the spatial arrangement of attached molecular chains. nih.govresearchgate.netmdpi.com
Design and Synthesis of Bihelical Compounds
The synthesis of bihelical structures using this compound typically involves a multi-step process. nih.gov A common strategy is to react this compound with a chiral linker molecule, such as a derivative of the amino acid cystine. nih.govscispace.comresearchgate.net For instance, the reaction of this compound with cystine dimethyl ester initiates the formation of a dicarboxylic acid, which can then be cyclized to form the final bihelical compound. nih.gov
The resulting molecule possesses a unique "figure-of-eight" (bihelical) topology. nih.govresearchgate.net This structure is stabilized by the rigid diphenic acid anchor and intramolecular hydrogen bonds within the linker regions, which often form compact nine-membered β-turn-like structures. nih.govscispace.com The presence of a substituent at the alpha-carbon of the linker amino acid is crucial for maintaining the bihelical conformation; its absence can lead to a more flexible, "U"-shaped structure. nih.gov
Future Research Directions and Emerging Applications
Advanced Catalysis for Selective Transformations
The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of diphenic anhydride (B1165640) and its precursors. Future research is focused on creating highly selective and efficient catalytic transformations.
A significant area of investigation involves the catalyst-controlled divergent synthesis of valuable chemical structures. For instance, rhodium-catalyzed oxidative dimeric cyclization of aromatic acids has been developed as a one-pot method to access either fluorenone-4-carboxylic acids or diphenic anhydrides. acs.org In these transformations, the choice of a silver salt additive is critical for dictating the chemoselectivity of the final product. acs.org This approach highlights a promising direction for developing catalytic systems that can selectively steer a reaction towards a desired outcome, minimizing waste and maximizing efficiency.
Furthermore, the ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides or other monomers is a burgeoning field for producing advanced polyesters and polycarbonates with potential biomedical applications. frontiersin.org While much of the research has focused on simpler anhydrides, the principles are applicable to diphenic anhydride. Future work will likely involve designing specialized catalysts, such as heterodinuclear metallic complexes, that can incorporate the rigid and aromatic structure of this compound into polymers. frontiersin.org This could lead to materials with enhanced thermal stability and specific optical properties. ontosight.ai The development of organocatalysts for the ROCOP of cyclic anhydrides also presents a metal-free alternative for synthesizing these polymers. acs.org
| Catalytic System | Transformation Type | Key Feature/Finding | Potential Application for this compound |
|---|---|---|---|
| Rhodium-catalysis with silver salt additive | Oxidative Dimeric Cyclization | Additive controls chemoselectivity between diphenic anhydrides and fluorenone-4-carboxylic acids. acs.org | Selective and efficient synthesis of this compound and its derivatives. |
| Heterodinuclear metallic complexes (e.g., Zn(II)/Mg(II)) | Ring-Opening Copolymerization (ROCOP) | Excellent catalytic performance for ROCOP of epoxides and cyclic anhydrides due to synergistic effects. frontiersin.org | Synthesis of high-performance polyesters and polycarbonates with enhanced thermal and optical properties. |
| Organocatalysts (e.g., Phosphazene bases) | Ring-Opening Copolymerization (ROCOP) | Metal-free catalysis for the polymerization of cyclic anhydrides and oxetanes. acs.org | Development of biocompatible and biodegradable polymers for biomedical applications. |
Integration with Nanoscience and Biotechnology
The unique structure of this compound makes it an attractive candidate for integration into nanoscience and biotechnology. Its rigid, biphenyl (B1667301) core can be functionalized to create molecules with specific recognition properties and self-assembly capabilities.
A key research direction is the use of diphenic acid, the precursor to the anhydride, as a "conformational lock" in the design of complex molecular architectures. scispace.com By reacting this compound with chiral linkers like cystine, researchers have successfully created bihelical structures. scispace.comnih.gov These "figure-of-eight" shaped molecules have emerged as important motifs in crafting therapeutic systems, molecular recognition platforms, and ion sensors. scispace.com The chirality of the final structure is largely dictated by the linker, demonstrating a modular approach to designing functionally complex molecules. scispace.comnih.gov Future work will likely explore the use of different linkers to create a wider range of bihelical structures with tailored properties for applications in drug delivery and diagnostics.
In biotechnology, this compound derivatives are being investigated for their potential biological activities. The reaction of this compound with various aliphatic and aromatic amines has yielded a library of biphenyl carboxylic acid derivatives. researchgate.netmdpi.com Some of these compounds have been screened for anticancer activity, with studies showing mild to moderate effects against various cancer cell lines. researchgate.net This highlights the potential of the this compound scaffold in medicinal chemistry for the development of new therapeutic agents.
The integration with nanoscience is also evident in the development of new materials with unique optical properties. A this compound derivative was recently reported to have a maximum fluorescence quantum yield of up to 59%, suggesting its potential use in fluorescent probes and optoelectronic devices. acs.org
Computational Design of Novel this compound-Based Materials
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting and understanding the properties of new materials, accelerating their design and discovery. whiterose.ac.ukfindaphd.com For this compound-based systems, computational design offers a powerful approach to explore potential applications before undertaking complex and time-consuming synthesis.
One of the most intriguing areas of research is the computational study of the dynamic conformational changes that occur when diphenic acids are converted to their transient anhydrides. chemrxiv.org DFT calculations have been used to model the geometry of these molecules, revealing that the formation of the anhydride ring reduces the torsional angle of the biaryl bond by approximately 45 degrees. osti.gov This chemically fueled change in molecular geometry provides a simple yet effective platform for mimicking the conformational changes seen in biological systems, such as motor proteins. chemrxiv.orgosti.gov Computational studies can help in designing substituted diphenic acids with optimized kinetics for anhydride formation and hydrolysis, leading to the development of molecular switches and clamps. osti.gov
DFT is also a cost-effective method for calculating the optoelectronic properties of large molecular systems. whiterose.ac.uk This is particularly relevant for designing new hole-transport materials (HTMs) for use in devices like perovskite solar cells. By computationally screening derivatives of a core structure, such as those that could be derived from this compound, it is possible to predict their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus their suitability for specific electronic applications. whiterose.ac.uk Future research will likely leverage these computational tools to design and screen vast virtual libraries of this compound-based materials for applications in electronics, photonics, and energy storage.
| Computational Method | Area of Application | Key Insights and Future Directions |
|---|---|---|
| Density Functional Theory (DFT) | Molecular Geometry and Dynamics | Predicts the ~45° reduction in biaryl torsional angle upon transient anhydride formation. osti.gov Future work involves designing systems with controlled conformational changes for molecular machines. chemrxiv.org |
| DFT and Machine Learning | Materials for Sustainable Processes | Can be used to understand and design catalysts and energy storage materials. findaphd.com this compound derivatives could be computationally designed for applications in CO2 reduction or hydrogen storage. |
| DFT for Optoelectronic Properties | Electronic Materials Design | Calculates HOMO/LUMO levels to predict suitability as hole-transport materials or for other electronic applications. whiterose.ac.uk Enables virtual screening of novel this compound-based materials for solar cells and LEDs. |
Exploration of Undiscovered Reactivity Profiles
While the fundamental reactivity of this compound is well-established, there remains significant scope for exploring and exploiting new and undiscovered reaction pathways. These investigations could lead to novel molecular structures and materials with unprecedented properties.
A key emerging area is the study of chemically fueled, out-of-equilibrium systems. The transient formation of diphenic anhydrides from their corresponding acids using a chemical fuel like a carbodiimide (B86325) represents a simple system that mimics aspects of complex biological processes. chemrxiv.orgosti.gov The kinetics of the anhydride formation and its subsequent hydrolysis can be finely tuned by altering substituents on the aromatic rings. osti.gov Research has shown that electron-deficient substituents lead to lower yields and shorter lifetimes of the transient anhydride. osti.gov This ability to control the dynamic behavior of the system opens up possibilities for creating responsive materials and autonomous molecular motors.
The reaction of this compound with a variety of nucleophiles continues to be a fruitful area for discovering new compounds. Its reactions with different aliphatic and aromatic amines, for example, have produced a range of amides and carboxylic acids with potential applications in medicinal chemistry. researchgate.netmdpi.com Similarly, reactions with amino alcohols and other bifunctional molecules have led to the synthesis of imides and other heterocyclic structures. researchgate.net The exploration of these reactions with a wider array of nucleophiles, particularly those with unique steric and electronic properties, is likely to yield novel molecular frameworks.
Furthermore, the condensation of this compound with various active methylene (B1212753) compounds, often under catalytic conditions, provides access to a range of fused ring systems. cdnsciencepub.com For instance, its condensation with malonic ester can lead to the formation of dibenz[a,c] ontosight.aiosti.govcycloheptadiene-5,7-dione derivatives. cdnsciencepub.com A deeper investigation into the scope and mechanism of these condensation reactions could uncover new synthetic routes to complex polycyclic aromatic compounds with interesting photophysical or biological properties.
Q & A
Q. What are the optimal synthetic routes and characterization methods for diphenic anhydride?
this compound (C₁₄H₈O₃, CAS 6050-13-1) is synthesized via cyclodehydration of 2,2'-biphenyldicarboxylic acid under anhydrous conditions. Key characterization techniques include:
Q. How does the biphenyl backbone influence this compound's reactivity in electrophilic reactions?
The rigid biphenyl structure restricts rotational freedom, favoring regioselectivity in reactions with amines or alcohols. For example, heating this compound with 2-aminobenzylamine at 200°C yields quinazoline derivatives via nucleophilic attack at the anhydride carbonyl groups . Steric hindrance from the biphenyl moiety can reduce reaction yields in bulkier substrates .
Advanced Research Questions
Q. What methodological challenges arise when using this compound in derivatization for LC-MS analysis?
Despite its utility in enhancing peptide hydrophobicity, this compound often fails to generate detectable LC-MS signals due to:
- Steric hindrance : Large molecular structure limits complete derivatization .
- Ionization bias : Inconsistent ionization efficiency across peptides compared to smaller anhydrides (e.g., propionic or benzoic anhydrides) .
- Protocol optimization : Single-cycle derivatization in acetonitrile minimizes salt interference .
Q. How can mechanistic studies resolve contradictions in this compound's role in oxidation reactions?
this compound is a key intermediate in polyaromatic hydrocarbon oxidation (e.g., phenanthrene). Conflicting reports on its formation pathways can be addressed via:
Q. What computational approaches best model this compound's thermochemistry and reaction kinetics?
Hybrid density functional theory (DFT) methods (e.g., B3LYP) combined with exact exchange terms provide accurate thermochemical
Q. How do structural modifications of this compound affect its performance in polymer science?
Substitution at the biphenyl core alters polymerization kinetics:
- Electron-withdrawing groups : Increase reactivity in polycondensation reactions (e.g., with diols) but reduce thermal stability .
- Steric modifications : Bulky substituents decrease crosslinking efficiency in epoxy resins .
Q. What factors explain the variability in this compound's derivatization efficiency compared to other anhydrides?
Comparative studies with phthalic or valeric anhydrides reveal:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
